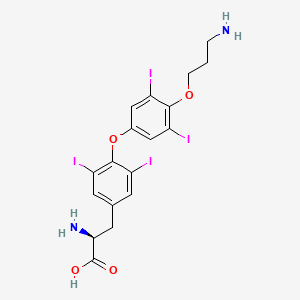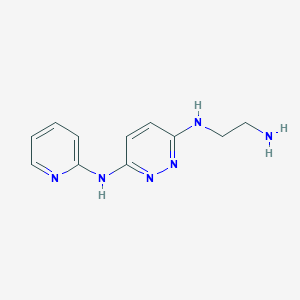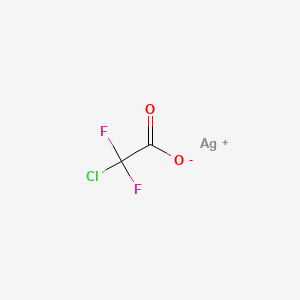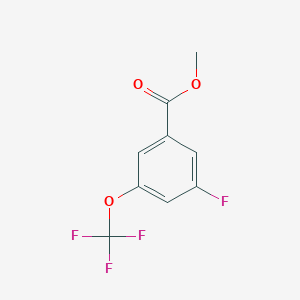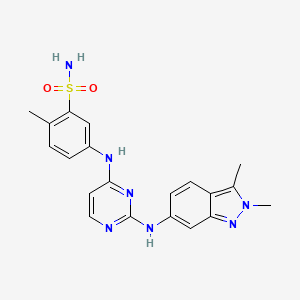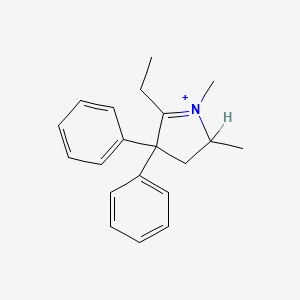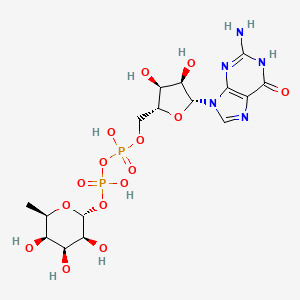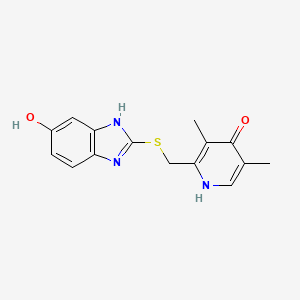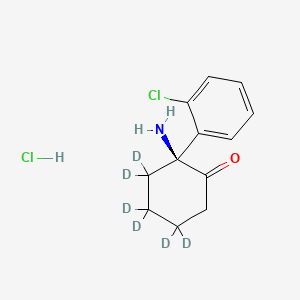
S-Norketamine-d6 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Norketamine-d6 Hydrochloride is a deuterated form of S-Norketamine, a metabolite of ketamine. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of ketamine and its metabolites. The deuterium labeling helps in distinguishing it from non-labeled compounds in various analytical techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Norketamine-d6 Hydrochloride involves several steps. Initially, cyclohexanone reacts with 2-chlorophenyl magnesium bromide to form a hydroxy ketone intermediate. This intermediate undergoes imination with methylamine, followed by a rearrangement to produce ketamine. The ketamine is then demethylated to form S-Norketamine, which is subsequently deuterated to obtain S-Norketamine-d6. Finally, the compound is converted to its hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques such as High-Performance Liquid Chromatography (HPLC) are used for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
S-Norketamine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxynorketamine.
Reduction: It can be reduced back to ketamine.
Substitution: It can undergo substitution reactions at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is used for reduction reactions.
Substitution: Various alkyl halides can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Hydroxynorketamine
Reduction: Ketamine
Substitution: Alkylated derivatives of this compound
Aplicaciones Científicas De Investigación
S-Norketamine-d6 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for studying the metabolism of ketamine.
Biology: Helps in understanding the biological pathways and effects of ketamine and its metabolites.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to develop new therapeutic agents.
Industry: Employed in the development of new anesthetic and antidepressant drugs
Mecanismo De Acción
S-Norketamine-d6 Hydrochloride exerts its effects primarily through the N-methyl-D-aspartate (NMDA) receptor. It acts as a non-competitive antagonist, blocking the receptor and preventing the excitatory neurotransmitter glutamate from binding. This leads to a reduction in neuronal excitability and has been associated with antidepressant effects. The compound also influences other neurotransmitter systems, including cholinergic, opioidergic, and monoaminergic pathways .
Comparación Con Compuestos Similares
Similar Compounds
R-Ketamine: Another enantiomer of ketamine with similar pharmacological properties.
Esketamine: The S-enantiomer of ketamine, used as an antidepressant.
Hydroxynorketamine: A metabolite of ketamine with potential therapeutic effects.
Uniqueness
S-Norketamine-d6 Hydrochloride is unique due to its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic studies. This labeling provides a distinct advantage in distinguishing it from other non-labeled compounds, making it invaluable in research settings .
Propiedades
Fórmula molecular |
C12H15Cl2NO |
|---|---|
Peso molecular |
266.19 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(2-chlorophenyl)-3,3,4,4,5,5-hexadeuteriocyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C12H14ClNO.ClH/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15;/h1-2,5-6H,3-4,7-8,14H2;1H/t12-;/m0./s1/i3D2,4D2,8D2; |
Clave InChI |
CLPOJGPBUGCUKT-XGGGMOROSA-N |
SMILES isomérico |
[2H]C1(CC(=O)[C@](C(C1([2H])[2H])([2H])[2H])(C2=CC=CC=C2Cl)N)[2H].Cl |
SMILES canónico |
C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


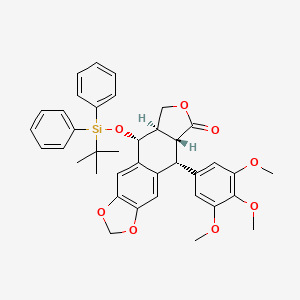

![4-[2-Methyl-1-(1-methylethyl)propyl]phenol](/img/structure/B13432473.png)
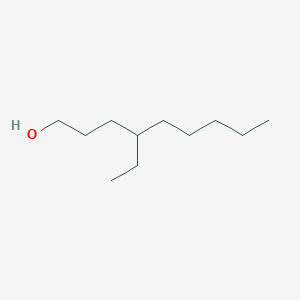
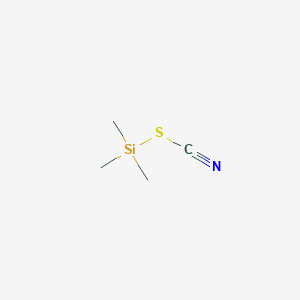
![methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate](/img/structure/B13432488.png)
